3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
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Overview
Description
3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional configurations. The presence of phosphorus and oxygen atoms in its structure makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane typically involves the reaction of isotridecanol with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spiro structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The isotridecyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of alkoxy or aryloxy derivatives .
Scientific Research Applications
3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways involving phosphorus.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atoms in the compound can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its spiro structure allows it to fit into specific binding sites on enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane: This compound has a similar spiro structure but with vinyl groups instead of isotridecyloxy groups.
3,9-Bis(m-nitrophenyl)-2,4,8,10-tetraoxaspiro(5.5)undecane: This derivative contains nitrophenyl groups, which impart different chemical properties.
Uniqueness
The uniqueness of 3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane lies in its isotridecyloxy groups, which provide steric hindrance and influence its reactivity and stability. This makes it distinct from other spiro compounds and suitable for specific applications where stability and reactivity are crucial .
Properties
CAS No. |
69439-68-5 |
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Molecular Formula |
C31H62O6P2 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
3,9-bis(11-methyldodecoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C31H62O6P2/c1-29(2)21-17-13-9-5-7-11-15-19-23-32-38-34-25-31(26-35-38)27-36-39(37-28-31)33-24-20-16-12-8-6-10-14-18-22-30(3)4/h29-30H,5-28H2,1-4H3 |
InChI Key |
DLPYIYGAPYPKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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